molecular formula C27H27N3O2 B4088393 4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone

4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone

Cat. No. B4088393
M. Wt: 425.5 g/mol
InChI Key: FNAMBUCNRIUZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone, commonly known as PBOX-15, is a small molecule drug that has shown promising results in various scientific research studies. It belongs to the family of benzimidazole derivatives and has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of PBOX-15 involves the inhibition of tubulin polymerization, which is essential for cell division and growth. PBOX-15 binds to the colchicine binding site on tubulin and disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. PBOX-15 has also been found to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of various proteins that promote cancer cell survival and growth.
Biochemical and Physiological Effects:
PBOX-15 has been found to induce apoptosis in cancer cells by activating the caspase pathway and promoting mitochondrial dysfunction. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. PBOX-15 has been found to have low toxicity in normal cells, indicating its potential as a selective cancer therapy drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of PBOX-15 is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. PBOX-15 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential combination therapy option. However, the synthesis of PBOX-15 is complex and requires specific reagents and conditions, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the research and development of PBOX-15. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of PBOX-15 in combination with other cancer therapies, such as immunotherapy. Further research is also needed to understand the molecular mechanisms of PBOX-15 in neurodegenerative diseases and to explore its potential as a therapeutic option.

Scientific Research Applications

PBOX-15 has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and prostate cancer. PBOX-15 has also been found to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, in cancer treatment. In addition to cancer therapy, PBOX-15 has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[1-(4-phenoxybutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c31-26-19-21(20-30(26)22-11-3-1-4-12-22)27-28-24-15-7-8-16-25(24)29(27)17-9-10-18-32-23-13-5-2-6-14-23/h1-8,11-16,21H,9-10,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAMBUCNRIUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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